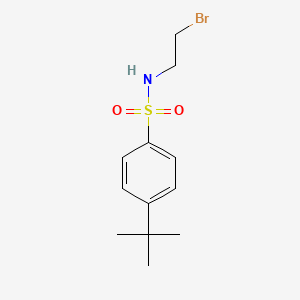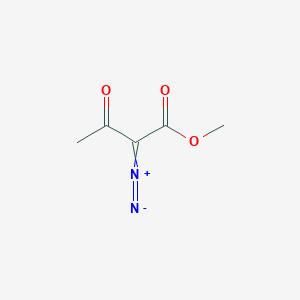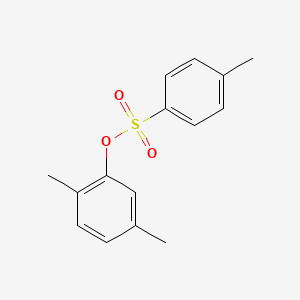![molecular formula C9H9F3O2 B1654647 (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol CAS No. 255733-11-0](/img/structure/B1654647.png)
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol
Descripción general
Descripción
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone using biocatalysts. In this method, recombinant Escherichia coli cells are employed to catalyze the reduction, resulting in high enantioselectivity and yield . The reaction is typically carried out in a polar organic solvent-aqueous medium, with isopropanol being a preferred cosolvent to enhance substrate solubility and reaction efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale biocatalytic processes. These processes utilize whole-cell biocatalysts to achieve high yields and enantiomeric excess. The use of polar organic solvents in combination with aqueous media allows for efficient conversion and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)acetophenone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in the presence of a hydroxyl group instead of the ethane-1,2-diol moiety.
α-Trifluoromethylstyrene: Contains a trifluoromethyl group attached to a styrene moiety, used as a synthetic intermediate.
Uniqueness
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol is unique due to its combination of the trifluoromethyl group and the ethane-1,2-diol moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,13-14H,5H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPLWVXTACBUHY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90776464 | |
| Record name | (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255733-11-0 | |
| Record name | (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol](/img/structure/B1654573.png)








![1H,3H-Thieno[3,4-c]thiophene](/img/structure/B1654585.png)

